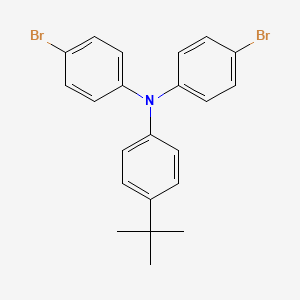

4,4'-Dibromo-4''-tert-butyltriphenylamine

描述

Significance of Triarylamine Scaffolds in Modern Materials Science

Triarylamine scaffolds are a cornerstone in the development of modern organic materials due to their unique electronic and structural properties. researchgate.net At their core, these molecules feature a central nitrogen atom bonded to three aromatic rings, creating a propeller-like, three-dimensional structure. mdpi.com This non-planar geometry is crucial as it helps to inhibit intermolecular aggregation and crystallization, which is beneficial for forming stable amorphous films required in many electronic devices. mdpi.com

The electron-rich nature of the central nitrogen atom's lone pair of electrons makes triarylamine derivatives excellent electron donors. acs.org This characteristic is fundamental to their widespread use as hole-transport materials (HTMs) in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comacs.org The ability to efficiently transport positive charge carriers (holes) is a critical function in the operation of these devices. Furthermore, the electronic properties of the triarylamine core can be systematically tuned by modifying the peripheral aryl groups, allowing for precise control over the material's energy levels to match the requirements of specific applications. mdpi.comresearchgate.net Beyond electronics, triarylamine scaffolds have been explored for creating artificial biomimetic channels for ion and water transport by forming self-assembling columnar structures. nih.gov

Evolution of Functionalized Triphenylamines for Optoelectronic Applications

The versatility of the triphenylamine (B166846) (TPA) scaffold has led to extensive research into its functionalization to enhance performance in optoelectronic applications. researchgate.net The evolution from simple TPA to complex, tailored molecules has been driven by the need for materials with improved efficiency, stability, and processability. researchgate.netdntb.gov.ua Scientists can strategically attach various functional groups to the peripheral phenyl rings to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org This tuning is critical for optimizing charge injection and transport within a device. rsc.org

Functionalization strategies often involve a "donor-acceptor" approach, where electron-donating and electron-accepting units are incorporated into the same molecule to decrease the energy band gap and influence the emitted light's color. researchgate.netdntb.gov.ua For instance, pyrene-functionalized triphenylamines have been developed as strong green-light emitters for non-doped OLEDs. researchgate.net Similarly, attaching phenothiazine (B1677639) moieties can enhance the electron-rich character of the molecule. mdpi.com The introduction of long alkoxy chains is another common strategy to improve the solubility of these materials, making them more suitable for solution-based processing techniques. mdpi.com This continuous evolution has expanded the library of TPA derivatives, making them indispensable components in devices ranging from full-color displays and solid-state lighting to next-generation solar cells. researchgate.netresearchgate.net

Rationale for Bromine and tert-Butyl Substitution in 4,4'-Dibromo-4''-tert-butyltriphenylamine

The specific structure of this compound is a prime example of targeted chemical design. Each substituent serves a distinct and strategic purpose.

Bromine Substitution: The two bromine atoms at the 4 and 4' positions are key functional handles. Bromine is a versatile halogen that can be readily substituted through various cross-coupling reactions, such as Suzuki or Heck couplings. acs.orgossila.com This allows the this compound molecule to serve as a building block or intermediate for synthesizing more complex, larger conjugated systems and polymers. ossila.com Materials designers can use these reactive sites to link the triphenylamine core to other chromophores, electron-accepting units, or polymer backbones. Furthermore, studies on other brominated triphenylamine derivatives have shown that bromine substitution can significantly enhance hole mobility, which is a critical factor for reducing the operating voltage and improving the power efficiency of OLEDs. rsc.org

tert-Butyl Substitution: The bulky tert-butyl group attached at the 4'' position primarily serves a steric role. Its significant size helps to disrupt intermolecular packing and prevent π-π stacking between adjacent molecules. researchgate.net This disruption is crucial for maintaining the amorphous state of the material in thin films, which enhances device stability and lifetime. The tert-butyl group also improves the solubility of the compound in common organic solvents, which is advantageous for device fabrication via solution-processing methods. preprints.org By preventing aggregation, the tert-butyl group helps ensure that the intrinsic electronic properties of the individual molecules are preserved in the solid state. researchgate.net

The combination of reactive bromine sites for further synthesis and a sterically hindering tert-butyl group for improved morphology and solubility makes this compound a highly valuable and versatile intermediate in the field of organic electronics.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonym | N,N-Bis(4-bromophenyl)-4-tert-butylaniline calpaclab.comtcichemicals.com |

| CAS Number | 852534-22-6 calpaclab.comtcichemicals.com |

| Molecular Formula | C22H21Br2N calpaclab.com |

| Molecular Weight | 459.23 g/mol calpaclab.com |

| Purity | >95.0% tcichemicals.com |

| Appearance | White to light yellow/orange powder or crystal tcichemicals.com |

Structure

3D Structure

属性

IUPAC Name |

N,N-bis(4-bromophenyl)-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLWAUOZGXWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Dibromo 4 Tert Butyltriphenylamine and Its Derivatives

Post-Synthetic Functionalization of Brominated Triphenylamine (B166846) Derivatives

Other Transition Metal-Catalyzed Cross-Coupling Strategies for Derivatization

Beyond the more common Suzuki and Buchwald-Hartwig reactions, a variety of other transition metal-catalyzed cross-coupling methodologies have been effectively employed to synthesize derivatives of 4,4'-Dibromo-4''-tert-butyltriphenylamine. These alternative strategies, including the Sonogashira, Heck, and Stille couplings, offer versatile pathways to introduce diverse functional groups, leading to the creation of novel materials with tailored electronic and photophysical properties for applications in organic electronics.

Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated enynes and arylalkynes. This methodology has been utilized to introduce phenylethynyl moieties onto the this compound core.

In a representative synthesis, this compound is reacted with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The reaction is carried out in a suitable solvent, like diisopropylamine, under an inert atmosphere. This process yields 4,4'-bis(phenylethynyl)-4''-tert-butyltriphenylamine, a molecule with extended π-conjugation, which is often explored for its potential in organic light-emitting diodes (OLEDs) and other electronic devices.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Diisopropylamine | 4,4'-Bis(phenylethynyl)-4''-tert-butyltriphenylamine |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. chemicalbook.commdpi.com This reaction provides a direct method for the vinylation of aryl halides. While specific examples detailing the Heck reaction with this compound are less common in readily available literature, the general applicability of this reaction to aryl bromides suggests its utility for synthesizing stilbene-like derivatives. organic-chemistry.orguwindsor.ca

For instance, the reaction of this compound with styrene in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, would be expected to yield 4,4'-distyryl-4''-tert-butyltriphenylamine. Such derivatives, with their extended conjugated systems, are of interest for their potential as hole-transporting materials or as emissive components in organic electronics. The reaction conditions, including the choice of base and solvent, would be critical in optimizing the yield and selectivity of the desired product. organic-chemistry.org

| Reactant 1 | Reactant 2 | Potential Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, Phosphine Ligand | 4,4'-Distyryl-4''-tert-butyltriphenylamine |

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. Although detailed reports of its specific application to this compound are not extensively documented in the primary literature, the principles of the Stille coupling are directly applicable.

The derivatization of this compound via Stille coupling would involve reacting it with an appropriate organostannane, for example, tributyl(vinyl)tin, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This would result in the formation of 4,4'-divinyl-4''-tert-butyltriphenylamine. The vinyl groups can then serve as reactive handles for further functionalization, such as polymerization, to create advanced materials for electronic applications.

| Reactant 1 | Reactant 2 | Potential Catalyst | Potential Product |

|---|---|---|---|

| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4,4'-Divinyl-4''-tert-butyltriphenylamine |

These alternative cross-coupling strategies highlight the synthetic flexibility available for the modification of the this compound scaffold, enabling the synthesis of a diverse array of derivatives with potentially valuable properties for materials science.

Fundamental Electronic Structure and Spectroscopic Characterization

Molecular Orbital Analysis and Electronic Energy Levels

The electronic behavior of molecules is governed by the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the electronic absorption and emission properties of the material.

In triphenylamine (B166846) and its derivatives, the HOMO is typically characterized by a significant contribution from the lone pair of electrons on the central nitrogen atom, delocalized across the π-system of the phenyl rings. This localization makes the TPA core an excellent electron-donating unit. The LUMO, conversely, is distributed over the π*-antibonding orbitals of the aromatic system.

The introduction of substituents significantly modulates these energy levels. Electron-donating groups, like the tert-butyl group, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups or heavy atoms like bromine can lower both HOMO and LUMO levels due to their inductive effects and the involvement of their orbitals in the molecular electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| Br-DQTPA | -5.48 | -2.39 | 3.09 |

| Br-DTF | -5.51 | -2.15 | 3.36 |

Data sourced from a study on related brominated triphenylamine derivatives. rsc.org

These values demonstrate how bromine substitution influences the energy levels, resulting in deep HOMO levels which are beneficial for hole injection and transport in organic electronic devices. rsc.orgrsc.orgresearchgate.net

Band gap engineering refers to the strategic modification of a molecule's structure to control its HOMO-LUMO gap, thereby tuning its absorption and emission wavelengths. In TPA derivatives, this is commonly achieved by introducing various electron-donating and electron-accepting groups. The interaction between these groups can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation.

In an ICT process, an electron is promoted from a molecular orbital predominantly located on the donor part of the molecule (like the TPA core) to an orbital centered on the acceptor part. This charge separation in the excited state results in a large change in dipole moment and leads to distinct photophysical properties, such as solvent-dependent emission spectra (solvatochromism). acs.org

Upon photoexcitation, TPA derivatives can undergo complex photochemical processes. In electron-accepting solvents, ultrafast charge separation can occur, leading to the formation of a TPA radical cation. nih.gov This process can compete with other relaxation pathways, such as the formation of a charge transfer complex with the solvent, which may then recombine to yield a triplet state. nih.gov The ability to control these charge transfer pathways is crucial for applications in organic solar cells and photocatalysis.

Absorption and Emission Properties in Solution and Solid State

The interaction of light with TPA derivatives gives rise to a range of spectroscopic phenomena, including absorption, fluorescence, and phosphorescence. These properties are highly sensitive to the molecular structure and the surrounding environment (solvent polarity, solid-state packing).

Triphenylamine derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents.

For instance, the UV-Vis absorption spectra of the related compounds Br-DQTPA and Br-DTF, measured in a dilute dichloromethane (B109758) solution, show characteristic absorption profiles for this class of materials. rsc.org Generally, extending the π-conjugation or adding strong donor/acceptor groups leads to a bathochromic (red) shift in the absorption spectrum, allowing the molecule to absorb lower-energy light. researchgate.netresearchgate.net The electronic transitions responsible for these absorptions involve the promotion of an electron from the HOMO to the LUMO or other higher-energy unoccupied orbitals.

Following absorption of light, the excited molecule can relax through radiative pathways, emitting light as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Triphenylamine derivatives are often fluorescent, with the emission color being tunable via chemical modification. acs.org

The presence of heavy atoms like bromine is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This "heavy-atom effect" can increase the probability of phosphorescence. Phosphorescence is a slower process than fluorescence and involves a change in spin multiplicity, making it formally "forbidden."

Low-temperature phosphorescence spectra are a common way to determine the triplet energy (ET) of a molecule. For the model compounds Br-DQTPA and Br-DTF, phosphorescence spectra were recorded in 2-methyltetrahydrofuran (B130290) at 77 K. rsc.org The triplet energies determined from these measurements are crucial for designing materials for applications like phosphorescent organic light-emitting diodes (PhOLEDs), where the host material must have a higher triplet energy than the phosphorescent dopant to ensure efficient energy transfer. researchgate.net It has also been noted that highly purified triphenylamine itself exhibits a single phosphorescence band, suggesting that some complex emission profiles reported in the past might be attributable to impurities. nih.gov

| Compound | Triplet Energy (ET) (eV) | Measurement Conditions |

|---|---|---|

| Br-DQTPA | 2.30 | 2-MeTHF at 77 K |

| Br-DTF | 2.73 | 2-MeTHF at 77 K |

Data for related brominated triphenylamine derivatives. rsc.org

While typically observed at low temperatures to minimize non-radiative decay, room temperature phosphorescence (RTP) is a desirable but rarer phenomenon in purely organic molecules. It requires a rigid molecular structure or environment to suppress vibrational quenching of the long-lived triplet state.

To understand the fate of a molecule after it absorbs a photon, chemists use time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy. These methods monitor the evolution of the excited state on timescales from femtoseconds to microseconds, revealing the rates of various dynamic processes like internal conversion, intersystem crossing, charge transfer, and electron injection. aip.orgresearchgate.net

Studies on various TPA-based systems have elucidated complex excited-state pathways. For example, in TPA-based dye sensitizers for solar cells, electron injection into a semiconductor like TiO₂ can be an ultrafast process, occurring on a sub-picosecond (<0.2 ps) timescale. unige.ch The lifetime of the excited state can be highly dependent on the environment. In a TPA-based push-pull molecule, the excited state lifetime was found to be as short as 40 picoseconds in a non-polar solvent like toluene, but extended to 3 nanoseconds when dispersed in a rigid polymer matrix (PMMA). nih.gov This dramatic difference is attributed to the suppression of non-radiative decay pathways involving molecular motion in the rigid environment. nih.gov These studies highlight the intricate interplay of factors that govern the photophysical behavior of triphenylamine derivatives and are essential for optimizing their performance in optoelectronic applications.

Vibrational Spectroscopy for Conformational and Bonding Analysis (e.g., FTIR, Raman)

For 4,4'-Dibromo-4''-tert-butyltriphenylamine, the key functional groups and structural motifs that would give rise to characteristic vibrational bands include the C-N stretching of the tertiary amine, the C-Br stretching of the brominated aromatic rings, the C-H stretching and bending modes of the aromatic rings and the tert-butyl group, and the C-C stretching vibrations within the phenyl rings.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group/Structural Motif |

| C-H Stretching (Aromatic) | 3100 - 3000 | Phenyl rings |

| C-H Stretching (Aliphatic) | 3000 - 2850 | tert-butyl group |

| C-C Stretching (Aromatic) | 1600 - 1450 | Phenyl rings |

| C-N Stretching | 1350 - 1250 | Tertiary amine |

| C-H Bending (Aliphatic) | 1470 - 1365 | tert-butyl group |

| C-H Out-of-Plane Bending | 900 - 675 | Substituted phenyl rings |

| C-Br Stretching | 650 - 550 | Bromo-substituted phenyl rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the two bromophenyl groups are chemically equivalent.

Expected ¹H NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 9H | Protons of the tert-butyl group (-C(CH₃)₃) |

| ~7.0 - 7.2 | Doublet | 4H | Aromatic protons ortho to the nitrogen on the dibromophenyl rings |

| ~7.3 - 7.5 | Doublet | 4H | Aromatic protons meta to the nitrogen on the dibromophenyl rings |

| ~7.0 - 7.2 | Doublet | 2H | Aromatic protons ortho to the nitrogen on the tert-butylphenyl ring |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the nitrogen on the tert-butylphenyl ring |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule.

Expected ¹³C NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~31 | Methyl carbons of the tert-butyl group (-C H₃) |

| ~34 | Quaternary carbon of the tert-butyl group (-C (CH₃)₃) |

| ~115 - 120 | Carbon atoms attached to bromine (C-Br) |

| ~120 - 135 | Aromatic CH carbons |

| ~140 - 150 | Aromatic carbons attached to the nitrogen atom (C-N) |

| ~145 - 155 | Aromatic carbon attached to the tert-butyl group |

Note: Predicted chemical shifts are approximate and based on typical ranges for similar chemical environments.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₂₂H₂₁Br₂N. The calculated molecular weight for this formula is approximately 459.01 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive pattern for the molecular ion with three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing further structural information. The fragmentation pattern would likely involve the loss of various radicals and neutral molecules.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 459/461/463 | Molecular ion [C₂₂H₂₁Br₂N]⁺ |

| 444/446/448 | Loss of a methyl group [M - CH₃]⁺ |

| 380/382 | Loss of one bromine atom [M - Br]⁺ |

| 301 | Loss of two bromine atoms [M - 2Br]⁺ |

| 57 | tert-butyl cation [C(CH₃)₃]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Redox Behavior and Electrochemistry of Triphenylamine Radical Cations

Electrochemical Oxidation Potentials and Reversibility of 4,4'-Dibromo-4''-tert-butyltriphenylamine

The oxidation potential of triphenylamine (B166846) derivatives is significantly influenced by the nature of the substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. ntu.edu.twresearchgate.net

Table 1: Comparative Oxidation Potentials of Selected Triphenylamine Derivatives

| Compound | Oxidation Potential (V) | Reversibility | Solvent |

|---|---|---|---|

| Triphenylamine (TPA) | 1.25 (Ep,a) | Irreversible | CH2Cl2 |

| p-Amino-triphenylamine | 0.59 (E1/2), 1.09 (E1/2) | Reversible | CH2Cl2 |

This table is generated based on data for analogous compounds to provide context.

Stability and Reactivity of Triphenylamine Radical Cations

The stability of a triphenylamine radical cation is a crucial factor for its practical application. The radical cation of unsubstituted triphenylamine is highly reactive and prone to degradation, primarily through dimerization. rhhz.net The key strategy to enhance stability is to introduce substituents at the para-positions of the phenyl rings. rhhz.netd-nb.info These positions have a high spin density in the radical cation, making them reactive sites for coupling reactions. rhhz.net

In this compound, all three para-positions are blocked. The two bromine atoms and, critically, the bulky tert-butyl group provide steric hindrance that effectively prevents the intermolecular reactions that lead to dimerization. rhhz.netdr-dral.com This steric shielding is a well-established method for creating persistent and stable amine radical cations. d-nb.inforesearchgate.net The bulky tert-butyl group acts as a protective shield, screening the reactive core of the radical cation from its environment. d-nb.info While the tris(4-bromophenyl)aminium radical cation (known as "magic blue") is a common oxidant, it can slowly dimerize; the addition of a para-tert-butyl group is known to confer even greater stability. rhhz.netnih.gov

Mechanisms of Radical Cation Formation and Decay, including Dimerization Pathways

The formation of the triphenylamine radical cation occurs via a one-electron oxidation process, typically initiated electrochemically or with a chemical oxidizing agent. researchgate.netrhhz.net This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the central nitrogen atom and delocalized across the π-system of the phenyl rings.

Formation: TPA ⇌ [TPA]•+ + e-

The primary decay pathway for unsubstituted or para-unsubstituted triphenylamine radical cations is a dimerization reaction. rhhz.net In this mechanism, the radical cation couples with another radical cation or a neutral molecule, typically at the para-positions, to form a C-C bond. This coupling ultimately leads to the formation of N,N,N',N'-tetraphenylbenzidine (TPB). ntu.edu.tw

Dimerization Pathway: [TPA]•+ + [TPA]•+ → [TPB]2+ + 2H+

For this compound, this dimerization pathway is effectively blocked. All para-positions are occupied by the bromo and tert-butyl groups, physically preventing the C-C bond formation required for the creation of a tetraphenylbenzidine structure. d-nb.infodr-dral.com This blockage is the primary reason for the enhanced stability and electrochemical reversibility of such para-substituted triphenylamine derivatives.

Electrochromic Properties and Color Changes upon Oxidation State Transitions

Electrochromism is the phenomenon where a material undergoes a reversible color change upon electrochemical oxidation or reduction. Triphenylamine-based materials are well-known for their excellent electrochromic properties due to the distinct optical absorption characteristics of their neutral and oxidized states. ntu.edu.twnih.gov

The neutral form of this compound, like many triphenylamine derivatives, is typically colorless or pale yellowish. ntu.edu.tw Upon one-electron oxidation, it forms the corresponding radical cation, [this compound]•+. This radical cation species exhibits strong absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, resulting in a dramatic color change. ntu.edu.tw

Studies on polymers incorporating tert-butyltriphenylamine units have demonstrated this effect clearly. These materials switch from a pale yellowish color in their neutral state to green or blue upon oxidation. ntu.edu.tw This color change is highly reversible, allowing the material to be switched back and forth between states multiple times with minimal degradation, a property attributed to the stability of the radical cation. ntu.edu.twnih.gov The specific colors and absorption wavelengths depend on the molecular structure and the surrounding medium. electrochem.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | N,N-Bis(4-bromophenyl)-4-tert-butylaniline |

| Triphenylamine | TPA |

| N,N,N',N'-Tetraphenylbenzidine | TPB |

| Tris(4-bromophenyl)aminium | Magic Blue |

| 4,4'-diamino-4''-tert-butyltriphenylamine | - |

Structure Property Relationships: Impact of Bromine and Tert Butyl Substituents

Influence of Halogenation (Bromine) on Electronic Properties and Chemical Reactivity

The introduction of bromine atoms onto the triphenylamine (B166846) framework profoundly influences its electronic properties and chemical reactivity. Bromine, being an electronegative halogen, exerts an electron-withdrawing inductive effect, which can lower the energy levels of the molecular orbitals. This effect can lead to an increase in the oxidation potential of the molecule, making it more difficult to remove an electron from the highest occupied molecular orbital (HOMO).

Furthermore, the presence of bromine atoms can enhance intermolecular interactions. Bromine can participate in halogen bonding, a non-covalent interaction that can influence the self-assembly and crystal packing of the molecules. This has been observed in brominated triphenylamine derivatives on surfaces, where bromine-enhanced interactions facilitate ordered assembly. nih.gov

From a reactivity standpoint, the carbon-bromine bond serves as a versatile synthetic handle. It allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the further functionalization of the molecule to create more complex structures with tailored properties. researchgate.net The electron-withdrawing nature of bromine can also activate the C-Br bond, potentially influencing the yields of coupling reactions. nih.gov

Role of the tert-Butyl Group on Molecular Conformation, Steric Hindrance, and Solubility

The tert-butyl group, a bulky alkyl substituent, plays a significant role in dictating the molecular conformation, providing steric hindrance, and enhancing the solubility of 4,4'-Dibromo-4''-tert-butyltriphenylamine. Its large size imposes significant steric hindrance around the triphenylamine core. This steric bulk can prevent close packing of the molecules in the solid state, which can in turn influence the material's morphology and optoelectronic properties.

The steric hindrance provided by the tert-butyl group is crucial for the stability of the corresponding radical cation. By sterically shielding the reactive sites of the molecule, particularly the para-positions of the phenyl rings, the tert-butyl group can inhibit intermolecular reactions, such as dimerization, that would otherwise lead to the degradation of the radical cation. nih.gov This steric protection is a key strategy in designing stable organic electronic materials.

In terms of practical application, the tert-butyl group significantly improves the solubility of the compound in common organic solvents. This is a critical property for solution-based processing of organic electronic devices. The non-polar nature and the disruption of intermolecular packing caused by the bulky tert-butyl group lead to better solvation.

Modulation of Oxidation Potentials and Radical Cation Stability by Specific Substituents

The stability of the radical cation is a critical factor for the performance of many organic electronic devices. The radical cation of triphenylamine derivatives can be unstable and prone to degradation pathways. The tert-butyl group at the para-position provides steric protection, effectively blocking this reactive site and enhancing the persistence of the radical cation. nih.gov While electron-withdrawing groups like bromine can sometimes destabilize radical cations by increasing their electron deficiency, the steric shielding from the tert-butyl group can counteract this effect, leading to a relatively stable radical cation.

| Substituent | Effect on Oxidation Potential | Effect on Radical Cation Stability |

| Bromine (electron-withdrawing) | Increases | Can decrease due to increased electron deficiency |

| tert-Butyl (weakly electron-donating) | Decreases slightly | Increases due to steric hindrance |

Effect of Substituents on Optoelectronic Properties, such as Emission Wavelength and Quantum Yields

The optoelectronic properties of this compound, including its emission wavelength and fluorescence quantum yield, are directly influenced by the nature and position of its substituents. The electronic effects of the bromine and tert-butyl groups can alter the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), which in turn affects the absorption and emission wavelengths.

The fluorescence quantum yield, a measure of the efficiency of the light emission process, is also highly sensitive to the molecular structure. The bulky tert-butyl group can enhance the quantum yield by restricting intramolecular rotations and vibrations, which are non-radiative decay pathways. By minimizing these energy-wasting motions, more of the excited state energy is released as light. However, the "heavy atom effect" of bromine can sometimes lead to increased intersystem crossing to the triplet state, which can quench fluorescence and lower the quantum yield.

| Property | Influence of Bromine | Influence of tert-Butyl Group |

| Emission Wavelength | Potential for red-shift | Can influence through conformational changes |

| Quantum Yield | Can decrease due to heavy atom effect | Can increase by restricting molecular motion |

Tunability of Photochemical Pathways through Strategic Substituent Placement

The strategic placement of substituents on the triphenylamine core offers a powerful tool to control and tune the photochemical pathways of the molecule. Upon photoexcitation, triphenylamine derivatives can undergo various processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.

The presence of bromine atoms can influence these pathways. The heavy atom effect of bromine can promote intersystem crossing, potentially favoring photochemical reactions that proceed through a triplet excited state. Furthermore, the carbon-bromine bond itself can be photolabile, opening up possibilities for photochemical reactions involving C-Br bond cleavage.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The triphenylamine (B166846) moiety is renowned for its excellent hole-transporting capabilities and high thermal stability, making its derivatives highly sought after for various roles within the multilayered architecture of OLEDs.

The primary function of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient transport of holes from the anode to the emissive layer while blocking the passage of electrons, thereby promoting charge recombination within the desired zone. The 4,4'-Dibromo-4''-tert-butyltriphenylamine core is an ideal foundation for creating advanced HTL materials.

The triphenylamine structure inherently possesses a high hole mobility. The two bromine atoms on the molecule act as functional handles, allowing for the synthesis of more complex structures through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings. youtube.com This synthetic versatility enables researchers to:

Extend π-conjugation: By coupling the core with other aromatic systems, the electronic orbitals can be delocalized, which often enhances charge mobility.

Create Starburst or Dendritic Molecules: Reacting the bromine sites can link multiple triphenylamine units together. These larger, star-shaped molecules can form stable, amorphous thin films, which are crucial for device longevity and preventing crystallization that leads to short circuits.

Tune Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be precisely aligned with the work function of the anode and the HOMO level of the emissive layer to ensure efficient, low-voltage hole injection. rsc.org Synthetic modifications at the bromine positions allow for fine-tuning of these energy levels to optimize device performance.

While 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) is a commonly used HTM, research into new twisted molecular structures aims to improve upon its performance and stability. rsc.org The development of novel HTMs from precursors like this compound is a key strategy in this endeavor. researchgate.netnih.gov

The Emissive Layer (EML) is the heart of an OLED, where electrons and holes recombine to produce light. This layer typically consists of a host material doped with a small amount of an emissive guest (dopant). While the this compound scaffold can be elaborated into fluorescent emitters, its most impactful application in modern EML design is as a donor component in Thermally Activated Delayed Fluorescence emitters.

Third-generation OLEDs utilize Thermally Activated Delayed Fluorescence (TADF) to achieve nearly 100% internal quantum efficiency (IQE) without the need for expensive heavy metals like iridium. nih.govyildiz.edu.tr TADF molecules are designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This allows non-emissive triplet excitons (75% of the total) to be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC).

The key to achieving a small ΔEST is to create a molecule with a significant charge-transfer (CT) character, typically by linking an electron-donating moiety with an electron-accepting moiety. nih.gov The this compound is an ideal precursor for a donor in a Donor-Acceptor-Donor (D-A-D) type TADF emitter. The triphenylamine core acts as the central donor (D), and the two bromine atoms provide reactive sites to attach two electron-acceptor (A) units. A common and effective acceptor used for this purpose is 1,3,5-triazine. nih.govst-andrews.ac.ukresearchgate.net

Through a double Suzuki coupling reaction, for instance, this compound can be reacted with a triazine-based boronic acid ester to form a high-performance D-A-D TADF emitter. The resulting molecule benefits from:

Strong Donor Core: The tert-butyltriphenylamine group provides robust electron-donating character.

Effective Acceptor Wings: The triazine units are strong electron acceptors, ensuring a good separation of the HOMO (located on the donor) and LUMO (located on the acceptors).

Twisted Geometry: The steric hindrance between the donor and acceptor units forces a twisted molecular structure, which is crucial for minimizing the ΔEST and enabling efficient TADF.

A representative TADF emitter derived from a triphenylamine donor and triazine acceptors can exhibit excellent performance, as shown in the table below.

| Property | Representative Value |

| Emission Peak (λEL) | ~520 nm (Green) |

| Photoluminescence Quantum Yield (ΦPL) | > 90% |

| Singlet-Triplet Splitting (ΔEST) | < 0.1 eV |

| Maximum External Quantum Efficiency (EQEmax) | > 25% |

Note: Data is representative of high-performance green TADF emitters based on triphenylamine-triazine structures. st-andrews.ac.ukresearchgate.net

To harness the full potential of a high-performance TADF emitter derived from this compound, a sophisticated multilayer device architecture is required. nih.govnih.gov This structure is designed to optimize charge balance, confine excitons, and maximize light outcoupling. A typical high-efficiency device structure is as follows:

ITO / HIL / HTL / EML (Host:TADF Dopant) / HBL / ETL / EIL / Cathode

Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the smooth injection and transport of holes from the Indium Tin Oxide (ITO) anode.

Emissive Layer (EML): The TADF emitter is doped into a host material with a high triplet energy. This host facilitates charge transport and prevents the quenching of the triplet excitons on the TADF molecule, ensuring they can undergo RISC.

Hole Blocking Layer (HBL) & Electron Transport Layer (ETL): The HBL prevents holes from leaking past the EML, while the ETL efficiently transports electrons from the cathode. This combination ensures that charge recombination is confined within the EML, maximizing efficiency. nih.gov

Electron Injection Layer (EIL) & Cathode: The EIL helps inject electrons from a low work function metal cathode (e.g., Aluminum) into the ETL.

Device performance is highly sensitive to the energy-level alignment between these layers. beilstein-journals.org A low energy barrier (<0.4 eV) between adjacent layers is critical for high recombination rates. beilstein-journals.org Optimization involves selecting materials for each layer that have matched energy levels and high charge mobility, ensuring that a balanced flow of holes and electrons reaches the emissive layer, which helps to reduce efficiency roll-off at high brightness. beilstein-journals.orgresearchgate.net Devices using triphenylamine-triazine TADF emitters have achieved remarkable external quantum efficiencies, with some exceeding 25-30%. st-andrews.ac.uknih.gov

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

In organic solar cells, the goal is to absorb light, create excitons (bound electron-hole pairs), and then efficiently separate these excitons into free charges that can be collected at the electrodes. The active layer of an OSC is typically a bulk heterojunction (BHJ), a blend of an electron donor and an electron acceptor material.

This compound serves as an excellent starting point for synthesizing small molecule donor materials for OPVs. bohrium.comresearchgate.netresearchgate.net The design strategy is often to create a D-A-D architecture, where the central triphenylamine acts as a donor (D) and is connected via its reactive bromine sites to two acceptor (A) units through a π-conjugated bridge. rsc.orgbohrium.com This is accomplished using synthetic methods like the Suzuki cross-coupling reaction. numberanalytics.comfrontiersin.orgresearchgate.net

The key objectives for designing a donor material from this precursor are:

Broad Solar Absorption: The final molecule should absorb a wide range of the solar spectrum to generate a high short-circuit current (Jsc).

Tuned Energy Levels: The HOMO level of the donor must be deep enough to ensure a high open-circuit voltage (Voc), while the LUMO level must be higher than that of the acceptor material to provide a driving force for exciton (B1674681) dissociation.

High Hole Mobility: The material must efficiently transport the generated holes to the anode. The triphenylamine core is advantageous for this property.

Once synthesized, the donor material is blended with an electron acceptor, such as a fullerene derivative (e.g., PCBM) or a modern non-fullerene acceptor (NFA), to form the BHJ active layer. The morphology of this blend is critical for device performance, requiring an optimized nanoscale phase separation that allows for both efficient exciton dissociation at the donor-acceptor interface and continuous pathways for charge transport to the respective electrodes. pageplace.desemanticscholar.org

Below is a table showing representative performance data for an organic solar cell using a donor material conceptually derived from a triphenylamine core.

| Parameter | Representative Value |

| Open-Circuit Voltage (Voc) | 0.7 - 0.9 V |

| Short-Circuit Current Density (Jsc) | 10 - 15 mA/cm² |

| Fill Factor (FF) | 65 - 75 % |

| Power Conversion Efficiency (PCE) | > 8% |

Note: Data is representative of small molecule solar cells based on D-A-D triphenylamine donors. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Materials

Multiphoton Absorption Properties and Mechanisms

Multiphoton absorption (MPA) is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition to an excited state. This phenomenon is the foundation for several advanced applications. The triphenylamine (TPA) core, particularly when functionalized, is a well-established chromophore for two-photon absorption (2PA).

The 2PA mechanism in TPA derivatives often involves an intramolecular charge transfer (ICT) from the electron-donating triphenylamine core to electron-accepting peripheral groups. mdpi.com Upon excitation, electron density shifts from the nitrogen atom and the phenyl rings to the acceptor units. The efficiency of this process, and thus the magnitude of the 2PA cross-section (σ₂), is highly dependent on the molecular structure, including the nature of the donor and acceptor groups and the conjugation length. mdpi.comrsc.orgresearchgate.net

Research on structurally related multipolar triarylamine derivatives has shown that factors like molecular planarity can regulate the ICT process. mdpi.com Distortions in the molecular structure can alter the dipole moments of the fragments, influencing the electrostatic interactions and the charge transfer excitation, which in turn affects the 2PA cross-section value. mdpi.com In some multipolar systems, a cooperative enhancement of the 2PA cross-section can be induced by excitonic or electronic coupling between the branches of the molecule. researchgate.net The 2PA process typically involves excitation to a higher-lying excited state (e.g., S₂) as the lowest excited state (S₁) is often 2PA-forbidden. researchgate.net

Applications in Optical Switching, Data Storage, and Bioimaging

The nonlinear optical properties of materials based on this compound, particularly their two-photon absorption, are foundational to their potential use in several advanced applications.

Optical Switching and Data Storage: Materials with strong 2PA can be used for 3D optical data storage. In this technology, a tightly focused laser beam initiates a photochemical or photophysical change in the material at the focal point, where the intensity is high enough to induce 2PA. This allows for the writing of data in a three-dimensional volume, significantly increasing storage density compared to conventional 2D methods. mdpi.com The distinct changes in properties like absorption spectra or refractive index between two states of the material form the basis for data recording and retrieval. mdpi.com

Bioimaging: Two-photon microscopy (TPM) is a powerful fluorescence imaging technique that utilizes 2PA. It offers advantages over conventional one-photon fluorescence microscopy, including deeper tissue penetration, reduced photodamage to biological samples, and lower background signal, due to the use of lower-energy near-infrared (NIR) excitation light. mdpi.com Fluorophores derived from triphenylamine structures are investigated for their potential as probes in TPM for high-resolution imaging of biological systems.

Chemical and Biosensors

The triphenylamine scaffold is a versatile platform for the development of chemical and biosensors, primarily due to its inherent fluorescence and electrochemical activity, which can be modulated by the presence of specific analytes. mdpi.com Sensors can be designed based on various transduction mechanisms, including fluorescence spectroscopy and electrochemical methods. mdpi.comscispace.com

In fluorescence-based sensing, the binding of an analyte to a receptor unit attached to the triphenylamine core can cause a change in the fluorescence intensity or wavelength. mdpi.com This can occur through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com Electrochemical sensors, on the other hand, detect changes in the electrical properties (e.g., current or potential) of the triphenylamine moiety upon interaction with the target analyte. mdpi.com The ease of oxidation of the triphenylamine nitrogen makes it a suitable redox indicator for such applications.

Electrochromic and Electrofluorochromic Devices

Electrochromic (EC) materials can reversibly change their color upon the application of an external voltage, while electrofluorochromic (EFC) materials exhibit a reversible change in their fluorescence intensity or color. researchgate.netmdpi.com Triphenylamine and its derivatives are excellent candidates for both EC and EFC applications because the central nitrogen atom can be easily and reversibly oxidized. researchgate.net

This oxidation process generates a stable radical cation, which leads to a significant change in the material's absorption and emission properties. researchgate.netrsc.org The neutral triphenylamine derivative is typically colorless or pale yellow and fluorescent, whereas the oxidized radical cation is often colored (e.g., green or red) and non-fluorescent (a phenomenon known as fluorescence quenching). researchgate.netrsc.orgntu.edu.tw

Polymers and small molecules incorporating triphenylamine units have been successfully used in EC and EFC devices. rsc.orgresearchgate.netrsc.org These devices can exhibit high contrast ratios, good switching stability, and fast response times. rsc.org For instance, high-performance EFC devices have been fabricated using triphenylamine-containing polyamides, demonstrating high fluorescence contrast ratios (Ion/Ioff) and short response times. rsc.org The performance of these devices can be further enhanced by incorporating other functional moieties, such as those with aggregation-induced emission (AIE) properties, or by using counter-electrochromic layers like heptyl viologen to balance charges. rsc.orgresearchgate.net

Table 1: Performance of a TPA-based Electrofluorochromic Device

| Device Configuration | Performance Metric | Value |

|---|---|---|

| TPA-CN-CH Polyamide with Heptyl Viologen | Fluorescence Contrast Ratio (Ioff/Ion) | 105 |

| Fluorescence Quantum Yield (Film State) | up to 46% | |

| TPA-OMe-TPE Polyamide with Heptyl Viologen | Response Time | < 4.9 s |

Data extracted from a study on TPA-based polyamides. rsc.org

Polymeric Materials and Membranes Incorporating Triphenylamine Units for Gas Separation

Polymeric membranes for gas separation have become an energy-efficient and economically attractive technology for various industrial applications. ipme.ruresearchgate.net Aromatic polyimides and polyamides are among the leading classes of polymers used for these membranes due to their excellent thermal stability, mechanical strength, and chemical resistance. msrjournal.commdpi.commdpi.com

The performance of a gas separation membrane is determined by its permeability (a measure of gas flow through the membrane) and its selectivity (the ability to separate one gas from another). researchgate.net A significant challenge in membrane material design is overcoming the trade-off between permeability and selectivity. researchgate.net Incorporating bulky, rigid, and contorted structural units into the polymer backbone is a common strategy to enhance gas separation performance. msrjournal.comrsc.org These bulky groups disrupt efficient chain packing, thereby increasing the fractional free volume (FFV) within the polymer matrix, which facilitates higher gas permeability. msrjournal.comrsc.org

The propeller-like, non-planar structure of the triphenylamine unit makes it an ideal candidate for incorporation into polymer backbones to improve gas transport properties. ntu.edu.twacs.org Polyamides and polyimides containing substituted triphenylamine moieties have demonstrated high gas permeabilities combined with moderate to good selectivities for important gas pairs like CO₂/CH₄ and O₂/N₂. ntu.edu.twacs.org For example, aromatic polyamides containing a tri-tert-butylphenol-substituted triphenylamine unit exhibited high CO₂ permeability of up to 119.0 Barrer with a CO₂/CH₄ selectivity of 37.19. acs.org Similarly, polyimides based on triphenylamine-containing diamines showed CO₂ permeability coefficients in the range of 34.1–229.2 Barrer and CO₂/CH₄ selectivity between 21.3 and 28.9. ntu.edu.tw

Table 2: Gas Separation Performance of Triphenylamine-Based Polymers

| Polymer Type | Gas Pair | Permeability (Barrer) | Selectivity |

|---|---|---|---|

| Aromatic Polyamides with tri-tert-butylphenol-substituted TPA acs.org | CO₂ | 119.0 | 37.19 |

| CH₄ | - | ||

| Aromatic Polyamides with tri-tert-butylphenol-substituted TPA acs.org | O₂ | 29.0 | 9.67 |

| N₂ | - | ||

| Polyimides with trimethyl-substituted TPA ntu.edu.tw | CO₂ | 34.1 - 229.2 | 21.3 - 28.9 |

| CH₄ | - |

Computational and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. These calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic behavior of molecules like 4,4'-Dibromo-4''-tert-butyltriphenylamine.

The electronic structure is significantly affected by the substituents. The bromine atoms, being electronegative, are expected to lower the energy levels of the molecular orbitals. The tert-butyl group, being weakly electron-donating, may slightly raise the energy of the highest occupied molecular orbital (HOMO).

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.42 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Bond Angle | ~120° |

| Phenyl Ring Dihedral Angle | ~35-45° |

Note: These are estimated values based on computational studies of similar triphenylamine (B166846) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For triphenylamine derivatives, the HOMO is typically localized on the electron-rich triphenylamine core, particularly the central nitrogen atom and the phenyl rings. The LUMO, on the other hand, is generally distributed over the phenyl rings.

In this compound, the HOMO is expected to be delocalized over the entire triphenylamine moiety, with a significant contribution from the nitrogen lone pair. The bromine atoms are anticipated to have a notable influence on the LUMO, lowering its energy and potentially altering its distribution. The tert-butyl group will likely have a more modest impact on the FMOs. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the molecule's electronic absorption and emission properties, as well as its chemical stability. The presence of bromine atoms is expected to reduce the HOMO-LUMO gap compared to unsubstituted triphenylamine.

The charge density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would likely show a region of high electron density around the nitrogen atom and regions of lower electron density on the bromine atoms and the peripheries of the phenyl rings. This distribution is indicative of the molecule's potential sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -5.8 |

| LUMO | -2.0 to -2.3 |

| HOMO-LUMO Gap | 3.2 to 3.8 |

Note: These are estimated values based on computational studies of similar triphenylamine derivatives.

TD-DFT calculations are a powerful tool for simulating electronic absorption and emission spectra. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The primary electronic transitions are expected to be of π-π* character, originating from the triphenylamine core. The introduction of bromine atoms may lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent triphenylamine.

Simulated spectra can be compared with experimentally obtained UV-Vis spectra to validate the computational methodology and provide a more detailed understanding of the electronic transitions. This comparison allows for the assignment of specific absorption bands to particular electronic transitions within the molecule.

Advanced Quantum Chemical Methods for Investigating Charge Transfer and Excited State Dynamics

More advanced quantum chemical methods, such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF), can provide a more accurate description of excited state dynamics and charge transfer processes. For molecules like this compound, these methods can be used to study the nature of the excited states, including intramolecular charge transfer (ICT) states. The presence of both electron-donating (tert-butyl, albeit weakly) and electron-withdrawing (bromo) groups can lead to interesting charge transfer phenomena upon photoexcitation. Understanding these dynamics is critical for designing molecules with specific photophysical properties, such as high fluorescence quantum yields or efficient charge separation.

Theoretical Insights into Radical Cation Stability and Reaction Mechanisms

Triphenylamine derivatives are known to form stable radical cations upon oxidation. DFT calculations can provide significant insights into the stability of the radical cation of this compound. The spin density distribution in the radical cation can be calculated to determine where the unpaired electron is localized. In triphenylamine radical cations, the spin density is typically delocalized over the nitrogen atom and the phenyl rings. The presence of the bulky tert-butyl group can provide steric protection, hindering dimerization and other degradation reactions of the radical cation, thereby enhancing its stability. researchgate.net The bromine atoms, through their electronic effects, will also influence the stability and reactivity of the radical cation. Theoretical studies on the radical cations of triphenylamines with bulky substituents have shown that steric protection is a key factor in their enhanced stability. researchgate.net These calculations can also be used to investigate potential reaction mechanisms involving the radical cation, which is important for its use in applications such as organic electronics and catalysis. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 4,4'-Dibromo-4''-tert-butyltriphenylamine

This compound is a functionalized organic small molecule built upon the triphenylamine (B166846) (TPA) core. Its structure, featuring two bromine atoms and a bulky tert-butyl group, positions it as a versatile building block in the synthesis of advanced materials for organic electronics. tcichemicals.comcalpaclab.com The presence of bromine atoms at the 4 and 4' positions provides reactive sites for further chemical modifications, commonly through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures such as polymers or dendrimers. colab.wslibretexts.orgarkat-usa.org

The tert-butyl group at the 4'' position generally enhances the solubility and thermal stability of the molecule. This bulky substituent can disrupt intermolecular packing, which helps to prevent crystallization and promote the formation of stable amorphous films, a crucial characteristic for materials used in electronic devices. mdpi.com While specific experimental data on the hole mobility of this compound is not extensively reported in publicly available literature, studies on analogous brominated triphenylamine derivatives have shown that bromine substitution can significantly enhance hole-transport properties. This improvement is attributed to the heavy atom effect of bromine, which can reduce local hole-vibration coupling. rsc.orgrsc.orgresearchgate.net Consequently, this compound is anticipated to possess favorable hole-transport characteristics, making it a promising candidate for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C22H21Br2N |

| Molecular Weight | 459.23 g/mol |

| CAS Number | 852534-22-6 |

| Synonyms | N,N-Bis(4-bromophenyl)-4-tert-butylaniline |

| Physical State | Solid (White to Light yellow powder/crystal) |

| Solubility | Soluble in solvents like Toluene |

Data sourced from multiple chemical suppliers and databases. tcichemicals.comcalpaclab.com

Emerging Trends in Functionalized Triphenylamine Chemistry for Advanced Materials

The field of functionalized triphenylamine chemistry is rapidly evolving, driven by the demand for high-performance materials in next-generation electronics. A prominent trend is the development of donor-π-acceptor (D-π-A) type molecules, where the electron-donating triphenylamine core is linked via a π-conjugated bridge to an electron-accepting moiety. This molecular design allows for the tuning of intramolecular charge transfer, which in turn influences the optical and electronic properties of the material. frontiersin.org

Another significant area of research is the synthesis of star-shaped and dendritic molecules with a triphenylamine core. researchgate.netnih.govmdpi.comresearchgate.netnih.gov These three-dimensional architectures offer several advantages over their linear counterparts, including improved solubility, isotropic charge transport, and reduced intermolecular interactions that can lead to aggregation-induced quenching of fluorescence. The multiple "arms" of these molecules can be functionalized to optimize their properties for specific applications, such as sensitizers in dye-sensitized solar cells or as emissive materials in OLEDs. nih.gov

Furthermore, the incorporation of triphenylamine units into polymer backbones is a key strategy for creating robust and processable materials. colab.wsresearchgate.net These polymers often exhibit excellent thermal stability and film-forming properties, making them suitable for large-area device fabrication. Recent research has focused on creating copolymers where triphenylamine is combined with other functional units to achieve a balance of properties, such as high hole mobility and good stability. researchgate.net The functionalization of triphenylamine-based polymers with groups that can passivate defects in perovskite solar cells is also an area of active investigation. cityu.edu.hk

Prospects for Novel Device Architectures and Enhanced Applications

The unique properties of functionalized triphenylamines, including this compound, open up possibilities for their use in a variety of novel device architectures. In the realm of perovskite solar cells, the development of dual-hole transport layers is a promising approach to improve charge extraction and reduce recombination at the interface between the perovskite and the HTL. rsc.org Triphenylamine derivatives with tailored energy levels can be employed in such layered structures to create a more efficient energy cascade for hole transport.

In OLED technology, the high triplet energies of some triphenylamine derivatives make them suitable as host materials for phosphorescent emitters, enabling the fabrication of highly efficient devices. Moreover, the development of triphenylamine-based thermally activated delayed fluorescence (TADF) emitters is a key area of research for achieving high efficiency in metal-free OLEDs.

Beyond these established applications, triphenylamine-based materials are being explored for use in other advanced electronic devices. For instance, their redox activity makes them suitable for electrochromic devices, which can change their color in response to an applied voltage. mdpi.com The ability to form stable radical cations also makes them interesting for applications in organic memory devices and as active materials in organic thin-film transistors (OTFTs). researchgate.net The versatility in the synthesis of triphenylamine derivatives allows for the fine-tuning of their properties to meet the specific requirements of these emerging technologies.

Challenges and Opportunities in Scalable Synthesis and Performance Enhancement of Triphenylamine-based Systems

Despite the promising properties of triphenylamine-based materials, several challenges remain in their scalable synthesis and performance enhancement. While cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for synthesizing these molecules, they often rely on expensive palladium catalysts and require stringent reaction conditions, which can be a hurdle for large-scale industrial production. libretexts.orgarkat-usa.orgresearchgate.net Developing more cost-effective and robust catalytic systems is crucial for the commercialization of these materials. The purification of the final products can also be challenging and costly.

In terms of performance, a key challenge is to achieve a combination of high charge carrier mobility, optimal energy level alignment with other device components, and long-term operational stability. For instance, in perovskite solar cells, the HTL needs to be stable under prolonged exposure to light and heat, and it should not react with the perovskite layer. rsc.org While additives are often used to improve the performance of triphenylamine-based HTLs, they can also introduce stability issues. elsevierpure.com

However, these challenges also present significant opportunities for future research. The development of novel, low-cost synthetic routes, such as those utilizing more abundant metal catalysts like copper, is an active area of investigation. chemistryviews.org Furthermore, the vast chemical space of functionalized triphenylamines offers ample opportunities for molecular engineering to fine-tune their properties. By strategically choosing substituents and molecular architectures, it is possible to design materials with improved performance and stability. For example, the introduction of specific functional groups can enhance intermolecular interactions to improve charge transport or passivate defects at interfaces to reduce recombination losses. acs.org The continued exploration of new triphenylamine derivatives and their integration into advanced device structures holds great promise for the future of organic electronics.

常见问题

Q. What are the established synthetic routes for 4,4'-Dibromo-4''-tert-butyltriphenylamine, and how are they optimized for purity?

The compound is typically synthesized via bromination of a triphenylamine precursor using N-bromosuccinimide (NBS) in ethyl acetate at 20°C for 24 hours, achieving yields up to 99% . Key optimization steps include:

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Essential characterization methods include:

Q. What are the primary applications of this compound in materials science?

Its rigid, planar structure and bromine substituents make it suitable for:

- OLED intermediate : Acts as a hole-transporting layer (HTL) due to electron-deficient aryl bromides .

- Polymer additives : Enhances thermal stability (boiling point: ~573°C) in high-performance polymers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Discrepancies often arise from polymorphic forms or impurities. To address this:

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and polymorphs .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 4,4'-Dibromo-4''-cyclohexyltriphenylamine) .

- Standardized protocols : Use identical heating rates and sample preparation methods .

Q. What strategies improve synthesis scalability and purity in academic labs?

- Catalytic bromination : Explore Pd-catalyzed methods to reduce NBS usage and byproducts .

- In situ monitoring : Use FT-IR to track bromine incorporation and prevent over-reaction .

- Green solvents : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. How does the tert-butyl substituent influence electronic properties compared to phenyl or cyclohexyl analogs?

The tert-butyl group:

- Enhances solubility : Reduces aggregation in organic solvents, critical for thin-film device fabrication .

- Modifies HOMO/LUMO levels : Electron-donating tert-butyl increases HOMO energy by ~0.3 eV vs. cyclohexyl derivatives, improving hole mobility .

- Steric effects : Bulky substituents hinder π-π stacking, reducing excimer formation in OLEDs .

Q. What experimental precautions are required to mitigate degradation during optoelectronic device fabrication?

- Inert atmosphere : Use gloveboxes (O₂ < 0.1 ppm, H₂O < 0.1 ppm) to prevent oxidation .

- Thermal stability testing : Perform TGA to identify decomposition thresholds (>300°C) .

- Storage : Keep in amber vials under argon at -20°C to avoid photodegradation .

Q. How can researchers analyze environmental and health risks during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。